molecular formula C12H20O B3331057 1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl- CAS No. 77644-38-3

1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl-

Cat. No.: B3331057
CAS No.: 77644-38-3
M. Wt: 180.29 g/mol
InChI Key: CUUZZZQYSLHVPL-UHFFFAOYSA-N
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Description

1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl- is an organic compound with the molecular formula C12H20O. It is a derivative of naphthalene, characterized by the presence of a ketone group at the second position and additional hydrogenation and methylation on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Properties

IUPAC Name

4a,8a-dimethyl-3,4,5,6,7,8-hexahydro-1H-naphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-11-6-3-4-7-12(11,2)9-10(13)5-8-11/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUZZZQYSLHVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1(CC(=O)CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl- can be synthesized through several methods:

    Hydrogenation of Naphthalenone Derivatives: One common method involves the hydrogenation of naphthalenone derivatives in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

    Methylation Reactions: Another approach includes the methylation of partially hydrogenated naphthalenone using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products:

    Oxidation: Carboxylic acids, quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

    1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl-6-(1-methylethenyl)-: This compound has an additional isopropenyl group, which can alter its chemical properties and applications.

    4a,8a-Dimethyl-3,4,5,6,7,8-hexahydro-1H-naphthalen-2-one: Similar structure but lacks certain substituents, affecting its reactivity and uses.

Uniqueness: 1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.

This detailed overview provides a comprehensive understanding of 1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl-, covering its preparation, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl-
Reactant of Route 2
1H-Naphthalen-2-one, 3,4,5,6,7,8-hexahydro-4a,8a-dimethyl-

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